REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=[O:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:11](=O)([O-])[O-].[Na+].[Na+].[N+:17]([C:20]1[CH:21]=[C:22]2[C:27](=[O:28])OC(=O)[C:23]2=[CH:29][CH:30]=1)([O-:19])=[O:18]>O>[N+:17]([C:20]1[CH:30]=[CH:29][CH:23]=[C:22]2[C:21]=1[CH2:11][N:1]([CH:2]([CH2:3][CH2:4][C:5]([OH:7])=[O:6])[C:8]([OH:10])=[O:9])[C:27]2=[O:28])([O-:19])=[O:18] |f:1.2.3|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
10.5 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2CN(C(C2=CC=C1)=O)C(C(=O)O)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |